Cas no 406467-50-3 (N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide)

N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide 化学的及び物理的性質
名前と識別子
-
- N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide
- EU-0070510
- SR-01000424323-1
- Z28055307
- AB00667191-01
- N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
- Oprea1_258308
- F0301-0269
- AKOS001017828
- SR-01000424323
- 406467-50-3
- N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide
-
- インチ: 1S/C25H23N3O3S2/c1-17-9-14-22(18(2)15-17)23-16-32-25(26-23)27-24(29)19-10-12-21(13-11-19)33(30,31)28(3)20-7-5-4-6-8-20/h4-16H,1-3H3,(H,26,27,29)
- InChIKey: DQQXTTVNDDHKHF-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C(NC2=NC(=CS2)C2C=CC(C)=CC=2C)=O)=CC=1)(N(C)C1C=CC=CC=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 477.11808395g/mol
- どういたいしつりょう: 477.11808395g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 6
- 複雑さ: 757
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 116Ų
N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0301-0269-5μmol |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
406467-50-3 | 90%+ | 5μmol |
$63.0 | 2023-08-08 | |
Life Chemicals | F0301-0269-15mg |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
406467-50-3 | 90%+ | 15mg |
$89.0 | 2023-08-08 | |
Life Chemicals | F0301-0269-30mg |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
406467-50-3 | 90%+ | 30mg |
$119.0 | 2023-08-08 | |
Life Chemicals | F0301-0269-4mg |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
406467-50-3 | 90%+ | 4mg |
$66.0 | 2023-08-08 | |
Life Chemicals | F0301-0269-5mg |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
406467-50-3 | 90%+ | 5mg |
$69.0 | 2023-08-08 | |
Life Chemicals | F0301-0269-25mg |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
406467-50-3 | 90%+ | 25mg |
$109.0 | 2023-08-08 | |
Life Chemicals | F0301-0269-2μmol |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
406467-50-3 | 90%+ | 2μmol |
$57.0 | 2023-08-08 | |
Life Chemicals | F0301-0269-3mg |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
406467-50-3 | 90%+ | 3mg |
$63.0 | 2023-08-08 | |
Life Chemicals | F0301-0269-1mg |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
406467-50-3 | 90%+ | 1mg |
$54.0 | 2023-08-08 | |
Life Chemicals | F0301-0269-10mg |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
406467-50-3 | 90%+ | 10mg |
$79.0 | 2023-08-08 |
N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide 関連文献
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamideに関する追加情報
Introduction to N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide (CAS No. 406467-50-3)
N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and chemical properties. This compound, identified by its CAS number 406467-50-3, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in drug discovery and development.
The molecular structure of N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide is characterized by the presence of multiple functional groups, including a thiazole ring, a sulfamoyl group, and aromatic rings with substituents. These features contribute to its potential interactions with biological targets, such as enzymes and receptors, which are crucial for modulating various physiological processes.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between this compound and its potential targets. The thiazole moiety, in particular, has been identified as a key pharmacophore in many bioactive molecules, contributing to their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the sulfamoyl group further enhances its binding affinity by forming hydrogen bonds and ionic interactions with biological targets.
In the context of current research, N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide has been investigated for its potential applications in treating various diseases. Studies have shown that this compound exhibits inhibitory activity against several enzymes implicated in inflammatory pathways. The dimethylphenyl substituents on the aromatic ring may play a role in modulating the compound's solubility and bioavailability, which are critical factors for its therapeutic efficacy.
The sulfamoylbenzamide moiety is another significant feature of this compound that contributes to its bioactivity. This group has been widely studied for its role in drug design due to its ability to interact with biological targets through multiple mechanisms. For instance, it can form hydrogen bonds with amino acid residues in enzymes and receptors, thereby influencing their conformation and function.
One of the most intriguing aspects of N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide is its potential as a lead compound for the development of novel therapeutic agents. Researchers have been exploring its derivatives to optimize its pharmacological properties. By modifying the substituents on the aromatic rings or introducing additional functional groups, it may be possible to enhance its potency and selectivity against specific biological targets.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition metal-catalyzed transformations, have been employed to construct the complex molecular framework efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy has been crucial in characterizing the intermediate and final products.
From a computational perspective, molecular dynamics simulations have been used to study the behavior of N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide in solution and when interacting with biological targets. These simulations provide valuable insights into the compound's conformational flexibility and binding affinity. Additionally, quantum mechanical calculations have helped in understanding the electronic structure of the molecule and predicting its reactivity.
The pharmacokinetic properties of this compound are also under investigation to assess its suitability for therapeutic applications. Parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) are critical factors that determine the drug-like characteristics of a molecule. Preliminary studies suggest that N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide exhibits favorable solubility and stability under physiological conditions.
In conclusion, N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide (CAS No. 406467-50-3) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and bioactivity make it an attractive candidate for further development into novel therapeutic agents. Ongoing studies aim to elucidate its mechanism of action and optimize its pharmacological properties for clinical applications.
406467-50-3 (N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide) 関連製品
- 99172-75-5(4-Ethoxy-2,5-dimethylphenol)
- 2680548-63-2(1-[2-Acetamido-3-(methylsulfanyl)propanoyl]pyrrolidine-3-carboxylic acid)
- 882224-30-8(3-{4-(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid)
- 1391933-92-8(3-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-2-oxopropanoic acid)
- 2229581-31-9(2-(2-bromo-4-methylphenyl)propanal)
- 1251572-94-7(N-(4-chloro-2-fluorophenyl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide)
- 724742-88-5(Imidazo[1,2-a]pyridine,2-(4-bromophenyl)-6-(trifluoromethyl)-)
- 1450790-52-9(2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one)
- 2377030-82-3(3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride)
- 952974-05-9(2-5-oxo-7-(propan-2-yl)-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl-N-(3,4,5-trimethoxyphenyl)acetamide)




